molecular formula C13H25N3O3 B15253336 tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate

tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B15253336
M. Wt: 271.36 g/mol
InChI Key: QAJYNFQENSUQLR-VIFPVBQESA-N
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Description

tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-aminopiperidine moiety, and an L-configuration (2S) at the central carbon. This compound is a key intermediate in peptide and peptidomimetic synthesis, where the Boc group safeguards the amine during coupling reactions . The 4-aminopiperidine substituent enhances solubility and bioavailability compared to simpler aliphatic amines, making it valuable in drug discovery .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-9(15-12(18)19-13(2,3)4)11(17)16-7-5-10(14)6-8-16/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1

InChI Key

QAJYNFQENSUQLR-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopiperidine derivative. The reaction conditions often include the use of solvents like ethanol and the addition of reagents such as Boc anhydride. The reaction mixture is usually cooled in an ice bath and stirred at low temperatures to ensure proper reaction kinetics .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate is a chemical compound with a molecular weight of 271.36 g/mol and the molecular formula C13H25N3O3 . It contains a tert-butyl carbamate group and an aminopiperidine moiety. Due to its unique chemical properties, this compound is often used in organic synthesis and pharmaceutical research.

Scientific Research Applications

tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate is used across chemistry, biology, and medicine.

Chemistry In organic chemistry, tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate serves as a building block in the synthesis of more complex molecules. It is particularly useful for preparing protected amines and other functionalized derivatives.

Biology The compound is used in biological research to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in various biochemical assays.

Medicine In medicinal chemistry, this compound is explored for its potential therapeutic applications and serves as a precursor for synthesizing pharmaceutical agents that target specific biological pathways.

Industry In the chemical industry, this compound is used to produce specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Methods of Preparation

The synthesis of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopiperidine derivative. Reaction conditions often include solvents like ethanol and reagents such as Boc anhydride, with the reaction mixture cooled in an ice bath and stirred at low temperatures to ensure proper reaction kinetics. Industrial production follows similar synthetic routes on a larger scale, using large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved often include enzyme inhibition or activation, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison

Compound Name Key Structural Differences Biological Relevance
Target compound Boc-protected, 4-aminopiperidine, L-configuration (2S) Intermediate for protease inhibitors, antimicrobial agents
tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate (CAS:155456-00-1) Additional 3-methyl group on butan-2-yl chain Altered lipophilicity; potential pharmacokinetic modulation
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (58521-45-2) Pentan-2-yl backbone with 4-methyl substituent; lacks piperidine Simpler structure; limited to peptide backbone studies
(2S)-tert-butyl [1-[(3,4-dimethoxyphenethyl)amino]-4-(methylthio)-1-oxobutan-2-yl]carbamate 3,4-Dimethoxyphenethyl and methylthio groups replace 4-aminopiperidine Anticoagulant/antiplatelet activity due to aromatic and sulfur motifs
tert-butyl ((S)-1-(((S)-3-(1H-indol-3-yl)-1-((2-morpholinoethyl)amino)-1-oxopropan-2-yl)amino)-1-oxobut-3-en-2-yl)carbamate (27) Indole and morpholinoethyl substituents; unsaturated butenyl chain Dual SARS-CoV-2 cathepsin-L and main protease inhibition

Key Observations

  • Substituent Impact: The 4-aminopiperidine group in the target compound enhances solubility and target binding compared to aliphatic chains (e.g., 58521-45-2) . However, analogs with aromatic or heterocyclic substituents (e.g., indole, morpholinoethyl) exhibit broader bioactivity, such as antiviral effects .
  • Stereochemistry : The L-configuration (2S) is critical for enzyme recognition in peptidomimetics, as seen in SARS-CoV-2 inhibitors . In contrast, D-isomers (e.g., compound 9 in ) show reduced efficacy .
  • Functional Group Trade-offs: Methylthio (compound 5 in ) and phosphonic acid groups () improve metabolic stability but may reduce cell permeability compared to the target compound’s aminopiperidine .

Physicochemical Data

  • Solubility: The 4-aminopiperidine moiety increases water solubility compared to purely hydrophobic analogs (e.g., compound 12 in ) .
  • Stability : Boc protection prevents amine oxidation, enhancing shelf-life over unprotected derivatives .

Biological Activity

Tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a tert-butyl carbamate group and an aminopiperidine moiety, makes it a valuable building block for synthesizing pharmaceuticals and studying enzyme interactions.

PropertyValue
Molecular FormulaC13H25N3O3
Molecular Weight271.36 g/mol
IUPAC NameThis compound
InChIInChI=1S/C13H25N3O3/c1-9(15-12(18)19-13(2,3)4)11(17)16-7-5-10(14)6-8-16/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1

Biological Activity

The biological activity of this compound is primarily linked to its role as a biochemical probe and its potential therapeutic applications. Research indicates that this compound may interact with specific enzymes and proteins, altering their functions and impacting various cellular processes.

The mechanism of action involves binding to target proteins or enzymes, leading to either inhibition or activation of these molecular pathways. This interaction can influence metabolic processes and cellular signaling pathways, which is critical in drug development and therapeutic applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that compounds similar to tert-butyl N-[...]-carbamate can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown promising results in inhibiting glycogen synthase kinase 3 (GSK3), a target in Alzheimer's disease therapy .
  • Pharmacological Evaluation : In preclinical studies, the compound has been evaluated for its pharmacological effects, particularly concerning respiratory diseases. Its structural analogs have been reported to exhibit antagonistic activity against muscarinic receptors, suggesting potential use in treating conditions like asthma and chronic obstructive pulmonary disease .
  • Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to form stable derivatives makes it an attractive candidate for developing new drugs targeting various biological pathways .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

CompoundStructure FeaturesBiological Activity
Tert-butyl carbamateSimple carbamate groupLimited biological activity
N-Boc-protected aminesContains Boc protecting groupUsed extensively in peptide synthesis
Tert-butyl N-[...]-carbamatePiperidine ring + carbamateSignificant enzyme interaction and potential therapy

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